molecular formula C14H17N3S B5618959 1-(2-pyridinyl)-4-(3-thienylmethyl)piperazine CAS No. 414879-58-6

1-(2-pyridinyl)-4-(3-thienylmethyl)piperazine

Cat. No. B5618959
CAS RN: 414879-58-6
M. Wt: 259.37 g/mol
InChI Key: JJZAYFRBTJFRPC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperazine-based compounds typically involves the use of bis(pyridinethiones) as key intermediates. These compounds are usually obtained through reactions with different α-halogenated reagents or hydrazonyl chlorides, followed by cyclization processes. Such synthetic routes offer good yields and demonstrate the versatility of piperazine derivatives in chemical synthesis (Ahmed, Mekky, & Sanad, 2022).

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated through various spectroscopic methods such as FT-IR, NMR (1H and 13C), and mass spectrometry. X-ray diffraction techniques can also be employed to determine the crystal structure, providing insights into the compound's molecular geometry and electron distribution. These analyses are crucial for understanding the compound's chemical behavior and reactivity (Ban et al., 2023).

Chemical Reactions and Properties

Piperazine-based compounds are known to undergo various chemical reactions, including carbonylation, which involves dehydrogenation and carbonylation at a C−H bond. This process is often catalyzed by transition metals such as rhodium, and the reactivity can be influenced by the electronic nature of substituents on the piperazine ring and the pyridine moiety (Ishii, Chatani, Kakiuchi, & Murai, 1997).

properties

IUPAC Name

1-pyridin-2-yl-4-(thiophen-3-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-2-5-15-14(3-1)17-8-6-16(7-9-17)11-13-4-10-18-12-13/h1-5,10,12H,6-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZAYFRBTJFRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901252215
Record name 1-(2-Pyridinyl)-4-(3-thienylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pyridin-2-yl-4-(thiophen-3-ylmethyl)piperazine

CAS RN

414879-58-6
Record name 1-(2-Pyridinyl)-4-(3-thienylmethyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=414879-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyridinyl)-4-(3-thienylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901252215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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